molecular formula C14H23NO4 B6249585 tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate CAS No. 2411256-70-5

tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate

Cat. No.: B6249585
CAS No.: 2411256-70-5
M. Wt: 269.34 g/mol
InChI Key: GJCOMYCUWJSBER-UHFFFAOYSA-N
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Description

tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate is a synthetic organic compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol . This compound is characterized by its spirocyclic structure, which includes a spiro[3.5]nonane ring system fused with an oxo group and a tert-butyl carbamate moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, diketones.

    Reduction: Alcohols, diols.

    Substitution: Various substituted carbamates and amides.

Scientific Research Applications

tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in the development of new synthetic methodologies.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development and as a probe in pharmacological studies.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The spirocyclic structure and carbamate moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-({2-oxospiro[3.5]nonan-7-yl}methyl)carbamate: Similar structure but lacks the oxo group on the spirocyclic ring.

    tert-butyl N-({2-amino-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate: Contains an amino group instead of an oxo group.

    tert-butyl N-({3-oxo-7-oxaspiro[3.5]nonan-1-yl}methyl)carbamate: Different position of the oxo group on the spirocyclic ring.

Uniqueness

tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate is unique due to its specific spirocyclic structure and the presence of both oxo and carbamate functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

CAS No.

2411256-70-5

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl N-[(2-oxo-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-11-4-5-14(9-18-11)6-10(16)7-14/h11H,4-9H2,1-3H3,(H,15,17)

InChI Key

GJCOMYCUWJSBER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2(CC(=O)C2)CO1

Purity

95

Origin of Product

United States

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